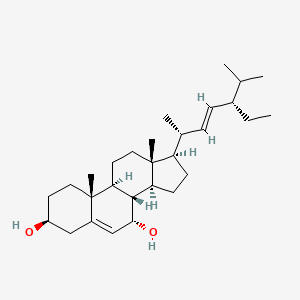

7alpha-Hydroxystigmasterol

Vue d'ensemble

Description

7alpha-Hydroxystigmasterol is a naturally occurring phytosterol found in plants, particularly in the Asteraceae family . It is a derivative of stigmasterol, characterized by the presence of a hydroxyl group at the 7-alpha position. This compound has garnered interest due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7alpha-Hydroxystigmasterol can be synthesized from stigmasterol through hydroxylation reactions. The hydroxylation process typically involves the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position. Common reagents include oxidizing agents such as osmium tetroxide or selenium dioxide, often in the presence of co-catalysts like pyridine .

Industrial Production Methods: Industrial production of this compound involves the extraction of stigmasterol from plant sources, followed by chemical modification. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extracted stigmasterol is then subjected to hydroxylation under controlled conditions to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 7alpha-Hydroxystigmasterol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

Reduction: Reduction of the hydroxyl group to form corresponding alcohols.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: Formation of 7-ketostigmasterol.

Reduction: Formation of 7alpha-hydroxy derivatives.

Substitution: Formation of 7-halostigmasterol.

Applications De Recherche Scientifique

Pharmacological Applications

7alpha-Hydroxystigmasterol exhibits several pharmacological properties that make it a subject of interest in drug development.

Biochemical Applications

The biochemical roles of this compound extend into metabolic pathways and cellular functions.

- Steroid Synthesis Precursor : As a sterol, this compound serves as a precursor for synthesizing various steroid compounds. Its structural characteristics allow it to participate in biochemical pathways that lead to the production of steroid hormones and other bioactive molecules .

- Cell Membrane Integrity : Phytosterols contribute to maintaining the fluidity and integrity of cell membranes. This function is essential for cellular signaling and overall cellular health, making compounds like this compound valuable in studies related to cell biology .

Nutritional Applications

The incorporation of this compound into dietary sources presents opportunities for enhancing human health.

- Functional Foods : The presence of phytosterols in edible plants and insects suggests potential applications in functional food development. These foods can provide health benefits beyond basic nutrition, particularly in reducing cholesterol levels and promoting cardiovascular health .

- Antioxidant Activity : Some studies suggest that sterols possess antioxidant properties that can protect cells from oxidative stress. This aspect is particularly relevant in developing dietary supplements aimed at improving overall health and preventing chronic diseases .

Case Studies and Research Findings

Several studies have investigated the properties and applications of phytosterols, including this compound:

Mécanisme D'action

The mechanism of action of 7alpha-Hydroxystigmasterol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- Ikshusterol (CAS: 34427-61-7)

- Schleicheol 1 (CAS: 256445-66-6)

- Schleicheol 2 (CAS: 256445-68-8)

- 3,7,16-Trihydroxystigmast-5-ene (CAS: 289056-24-2)

- 7-Oxo-beta-sitosterol (CAS: 2034-74-4)

Comparison: 7alpha-Hydroxystigmasterol is unique due to its specific hydroxylation at the 7-alpha position, which imparts distinct biological activities compared to other similar compounds. For instance, Ikshusterol and 7-Oxo-beta-sitosterol have different functional groups, leading to variations in their pharmacological properties .

Activité Biologique

7alpha-Hydroxystigmasterol is a phytosterol derived from stigmasterol, a plant-derived compound known for its various biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic roles, mechanisms of action, and relevant research findings.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to modulate cytokine production and reduce inflammatory markers. For instance, stigmasterol derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting a potential application in treating inflammatory diseases .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It has been observed to reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. This suggests a protective role against oxidative damage, which is implicated in numerous chronic diseases .

3. Anticancer Effects

This compound has shown promise in anticancer research. Studies have reported that it can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest. For example, it has been found to activate caspase-3 in colon cancer cells, leading to increased apoptosis and reduced viability .

4. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. Its ability to modulate lipid metabolism and reduce neuroinflammation positions it as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's disease. The compound's interaction with key signaling pathways involved in neuronal survival warrants further investigation .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects in Cell Models

In a study examining the anti-inflammatory properties of stigmasterol derivatives, researchers treated human monocytic U937 cells with varying concentrations of this compound. Results showed a significant reduction in TNF-α secretion compared to control groups, supporting its role as an anti-inflammatory agent .

Case Study 2: Neuroprotection Against Oxidative Stress

In another investigation, SH-SY5Y neuroblastoma cells were exposed to hydrogen peroxide to induce oxidative stress. Pre-treatment with this compound significantly decreased ROS levels and improved cell viability, indicating its potential use in neuroprotective therapies .

Propriétés

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNNWDOFSGOYEK-KQASBSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.